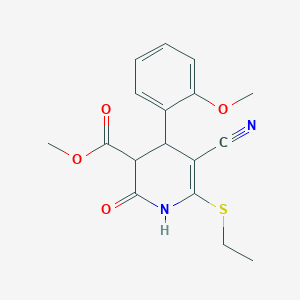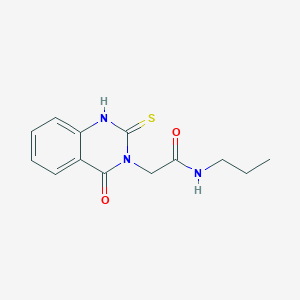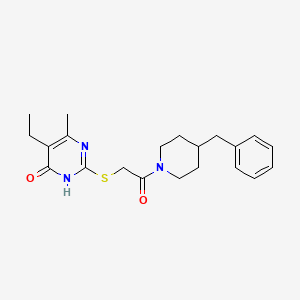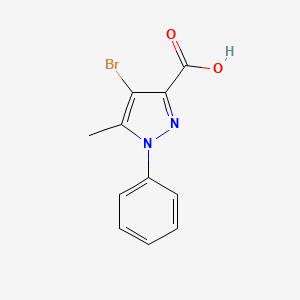
methyl 5-cyano-6-ethylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, methyl 5-cyano-6-ethylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate, is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic core. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions with various reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into a range of pyridine derivatives using different nucleophilic reagents . Similarly, methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates have been prepared by alkylation of thioxo-dihydropyridines . These methods suggest that the synthesis of the compound of interest may also involve nucleophilic substitution and alkylation steps.
Molecular Structure Analysis
X-ray single-crystal analysis and quantum chemical calculations have been used to determine the structures of related compounds, such as methoxy substituted phenylazo pyridones . These studies provide detailed information on the geometrical parameters and confirm the existence of certain tautomeric forms in solid state and solution. Such analyses are crucial for understanding the molecular structure of the compound of interest, which may also exhibit tautomerism and specific conformational preferences.
Chemical Reactions Analysis
The reactivity of related pyridine derivatives has been explored in various chemical reactions. For example, the oxidation of a methylsulfanyl group to a sulfinyl group has been achieved using m-chloroperbenzoic acid . This indicates that the ethylsulfanyl group in the compound of interest may also undergo similar oxidation reactions. Additionally, the presence of a cyano group in the pyridine ring opens up possibilities for further functionalization through nucleophilic addition or substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and structural analyses. For instance, the lipophilicity of dihydropyridine derivatives has been increased by introducing methoxycarbonylmethylsulfanyl groups, which also facilitated enzymatic hydrolysis during kinetic resolution . The presence of ester, cyano, and ether functional groups in the compound of interest suggests that it may have similar solubility and reactivity profiles, which could be relevant for its potential biological activities.
Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Analysis
A combined experimental and theoretical study focused on methoxy substituted phenylazo-cyano-ethyl-hydroxy-methyl-pyridones, closely related to the compound of interest, highlighting their crystal structures and quantum chemical properties. These compounds, characterized using X-ray single-crystal analysis and quantum chemical calculations, showed significant stability due to hyperconjugative interactions and charge delocalization, confirmed by vibrational, NMR, and natural bond orbital analyses. This implies potential applications in materials science where structural stability and electronic properties are crucial (Mirković et al., 2014).
Synthesis and Functionalization
The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano pyridine-3-carboxylates, closely analogous to the target compound, was explored, starting from 2,6-dihyroxy-3-cyano-4-methyl pyridine. This synthesis pathway suggests potential for creating a variety of biologically active compounds, indicating applicability in pharmaceutical research and development (Kumar & Mashelker, 2006).
Aromatization Studies
Investigations into the aromatization of 2,3-dihydropyridines, which share structural similarities with the target compound, revealed that substituents significantly influence the ease of aromatization under both acidic and basic conditions. This research offers insights into chemical reactions and mechanisms that could be pivotal in synthetic chemistry and catalysis (Nedolya et al., 2015).
Antimycobacterial Applications
A study on the synthesis of functionalized tetrahydro-pyridines and pyridines, including compounds similar to the target chemical, demonstrated significant antimycobacterial activity. This highlights a potential application in the development of new therapeutic agents against Mycobacterium tuberculosis, contributing to the field of infectious disease treatment (Raju et al., 2010).
Eigenschaften
IUPAC Name |
methyl 5-cyano-6-ethylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-24-16-11(9-18)13(10-7-5-6-8-12(10)22-2)14(15(20)19-16)17(21)23-3/h5-8,13-14H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTWUVPPDRDFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2527790.png)
![3-nitro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2527791.png)

![6-chloro-1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527794.png)
![N-(4-acetylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527795.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2527802.png)
![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

